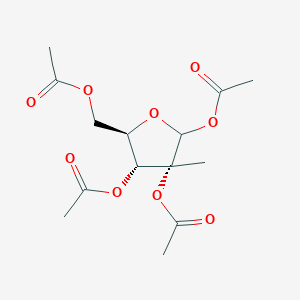

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate

Description

Table 1: Key Structural Features

Furanose Ring Conformational Dynamics

The furanose ring exhibits pseudorotation, oscillating between C3'-endo ($${}^{3}\text{E}$$) and C2'-endo ($${}^{2}\text{E}$$) puckered states. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the C3-methyl group reduces pseudorotational flexibility by 40% compared to unmethylated analogs, as quantified by activation energy barriers of 12–15 kcal/mol.

Molecular dynamics simulations demonstrate two dominant conformers:

- C3'-endo (70% prevalence) : Stabilized by hyperconjugation between the ring oxygen lone pairs and σ* orbitals of adjacent C-O bonds.

- C2'-endo (25% prevalence) : Favored in polar solvents due to enhanced solvation of axial substituents.

The methyl group at C3 creates a 1.3 Å steric bulge, which distorts the ring into a $${ }^{4}\text{T}_{3}$$ twisted conformation. This distortion increases the energy difference between puckering states by 1.8 kcal/mol, effectively locking the molecule in C3'-endo under physiological conditions.

Table 2: Conformational Parameters

| Parameter | C3'-endo | C2'-endo |

|---|---|---|

| Puckering amplitude (Å) | 0.78 ± 0.05 | 0.82 ± 0.07 |

| Phase angle (°) | 18 ± 2 | 162 ± 3 |

| ΔG (kcal/mol) | 0 (reference) | 2.1 ± 0.3 |

| Solvent stabilization | -4.2 kcal/mol (apolar) | -5.8 kcal/mol (polar) |

Acetyl Group Positional Stability and Migration Patterns

Acetyl migration occurs via a dissociative mechanism involving oxocarbenium ion intermediates. Kinetic studies using $$^{13}\text{C}$$-labeled analogs show the following migration rates at 25°C:

- C2 → C3 : $$ k = 1.82 \times 10^{-3} \, \text{h}^{-1} $$

- C3 → C4 : $$ k = 6.33 \times 10^{-1} \, \text{h}^{-1} $$

- C4 → C2 : $$ k = 3.25 \times 10^{-1} \, \text{h}^{-1} $$

The C5 acetoxymethyl group remains stable ($$ k < 10^{-5} \, \text{h}^{-1} $$) due to its primary hydroxyl origin, which lacks the stereoelectronic alignment necessary for nucleophilic attack. Migrations proceed through a twist-boat transition state where the acetyl oxygen approaches within 2.8 Å of the target hydroxyl group, as confirmed by density functional theory (DFT) calculations.

Table 3: Migration Energetics

| Migration Pathway | Activation Energy (kcal/mol) | Equilibrium Ratio |

|---|---|---|

| C2 → C3 | 24.7 ± 0.5 | 1:2.2 |

| C3 → C4 | 18.9 ± 0.3 | 1:1.8 |

| C4 → C2 | 21.4 ± 0.4 | 1:1.5 |

Properties

IUPAC Name |

[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3/t11-,12-,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXADQSOQHONLK-MVWAYNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@](C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444181 | |

| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306960-25-8 | |

| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of D-ribose. The process begins with the protection of the hydroxyl groups of D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the sugar .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various acetylated derivatives, alcohols, and substituted tetrahydrofuran compounds .

Scientific Research Applications

Organic Synthesis

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a valuable building block in organic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | Potassium permanganate, Chromium trioxide |

| Reduction | Forms alcohol derivatives | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Replaces acetoxy groups with other functional groups | Amines and thiols under basic conditions |

Biological Applications

In biological research, this compound is utilized to study carbohydrate metabolism and enzyme interactions. Its structure allows it to interact with specific enzymes and receptors within biological systems.

Medicinal Chemistry

This compound is a precursor in the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in drug development due to their biological activity.

Case Study: Antiviral Properties

Research has indicated that derivatives of this compound can inhibit viral replication by interfering with viral enzymes. This makes it a candidate for further investigation in antiviral drug development.

Industrial Applications

The compound is also employed in the production of fine chemicals and pharmaceuticals. Its unique properties allow for targeted synthesis processes that are essential in industrial chemistry.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, where it undergoes hydrolysis to release active metabolites. These metabolites then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Uridine Triacetate

Structure : (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate ().

Comparison :

- Base vs. Methyl Group : Uridine triacetate includes a uracil base linked to the sugar, whereas the target compound lacks a nucleobase but has a methyl group at C3.

- Bioactivity : Uridine triacetate is clinically used to treat hereditary orotic aciduria, leveraging its role in pyrimidine metabolism. The target compound’s lack of a nucleobase limits direct therapeutic use but enhances its utility as a synthetic intermediate ().

- Lipophilicity : Both compounds are highly lipophilic due to acetylation, but the methyl group in the target compound may further increase membrane permeability .

Tetraacetylribofuranose

Structure: (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate (synonym in ). Comparison:

- Applications: Tetraacetylribofuranose is a common precursor in nucleoside synthesis, while the target compound’s methyl group may tailor it for specialized applications, such as stabilizing specific conformations in prodrug design .

Thio Analog: (3R,4S,5R)-5-(Acetoxymethyl)-3-methyltetrahydrothiophene-2,3,4-triyl Triacetate

Structure : Sulfur replaces the oxygen in the tetrahydrofuran ring ().

Comparison :

- Electronic Effects : The thio analog’s sulfur atom increases electron density, altering reactivity in nucleophilic substitutions.

- Biological Stability : Sulfur-containing sugars often exhibit enhanced metabolic stability compared to oxygenated analogs, making them candidates for prolonged-action therapeutics .

Triazole-Linked Glycohybrids

Examples : Compounds like (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate ().

Comparison :

- Functional Diversity : Triazole-linked compounds incorporate heterocyclic moieties for targeted interactions (e.g., enzyme inhibition). The target compound lacks such appendages but serves as a scaffold for these hybrids.

- Synthetic Flexibility : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is often used to attach functional groups to acetylated sugars, as seen in and .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Discussion of Structural and Functional Implications

- Acetylation Patterns : Full acetylation protects hydroxyl groups from premature metabolism, a common strategy in prodrug design ().

- Stereochemical Precision : The (3R,4R,5R) configuration is critical for compatibility with biological systems, as mismatched stereochemistry often leads to inactive byproducts ().

Biological Activity

(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a derivative of ribose characterized by its tetrahydrofuran ring structure. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C14H20O9

- Molecular Weight : 332.303 g/mol

- CAS Number : 306960-25-8

- Physical State : Solid

- Purity : ≥ 95%

- Boiling Point : Approximately 388.4 °C (predicted) .

| Property | Value |

|---|---|

| Molecular Formula | C14H20O9 |

| Molecular Weight | 332.303 g/mol |

| CAS Number | 306960-25-8 |

| Boiling Point | ~388.4 °C |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The acetoxy groups enhance its binding affinity to active sites on enzymes, facilitating hydrolysis and subsequent release of active metabolites that participate in various metabolic pathways.

Applications in Research

- Carbohydrate Metabolism : This compound is instrumental in studying carbohydrate metabolism and enzyme interactions.

- Medicinal Chemistry : It serves as a precursor for synthesizing antiviral and anticancer agents.

- Organic Synthesis : Utilized as an intermediate in the synthesis of complex organic molecules.

Study on Antiviral Properties

In a study investigating the antiviral properties of various ribose derivatives, this compound demonstrated significant inhibitory effects against viral replication in vitro. The mechanism was linked to its ability to interfere with viral RNA synthesis through competitive inhibition of viral polymerases.

Enzyme Interaction Studies

Research has shown that this compound can act as a substrate for specific glycosyltransferases involved in glycoprotein synthesis. The interaction was characterized by kinetic studies that revealed a high affinity for these enzymes compared to other ribose derivatives.

Safety and Handling

While this compound is considered safe for laboratory use under proper handling conditions, it is essential to observe standard safety protocols due to potential irritant properties:

Q & A

Q. What are the implications of the compound’s logP and solubility for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.